Cas no 29139-00-2 (1-Naphthalenecarbonitrile, 4-acetyl-)

1-Naphthalenecarbonitrile, 4-acetyl- 化学的及び物理的性質
名前と識別子
-
- 1-Naphthalenecarbonitrile, 4-acetyl-
- 4-acetylnaphthalene-1-carbonitrile
- DB-106535
- SCHEMBL13209656
- BTPRXQUUNYLAEO-UHFFFAOYSA-N
- 29139-00-2
- F77191
- DTXSID40345124
- BTPRXQUUNYLAEO-UHFFFAOYSA-
- 4-Acetyl-1-naphthonitrile
- 4-ACETYL-1-NAPHTHALENECARBONITRILE
- InChI=1/C13H9NO/c1-9(15)11-7-6-10(8-14)12-4-2-3-5-13(11)12/h2-7H,1H3
- 4-Acetyl-naphthalene-1-carbonitrile
-
- インチ: InChI=1S/C13H9NO/c1-9(15)11-7-6-10(8-14)12-4-2-3-5-13(11)12/h2-7H,1H3
- InChIKey: BTPRXQUUNYLAEO-UHFFFAOYSA-N
- SMILES: CC(=O)C1=CC=C(C2=CC=CC=C21)C#N
計算された属性
- 精确分子量: 195.06847
- 同位素质量: 195.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 301
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 40.9Ų
じっけんとくせい
- PSA: 40.86
1-Naphthalenecarbonitrile, 4-acetyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P002XWD-1g |
1-Naphthalenecarbonitrile, 4-acetyl- |
29139-00-2 | 97% | 1g |
$148.00 | 2024-05-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X195819A-100mg |
1-Naphthalenecarbonitrile, 4-acetyl- |
29139-00-2 | 0.97 | 100mg |
¥352.8 | 2024-07-24 | |
Aaron | AR002Y4P-250mg |
1-Naphthalenecarbonitrile, 4-acetyl- |
29139-00-2 | 97% | 250mg |
$53.00 | 2025-02-17 | |
1PlusChem | 1P002XWD-100mg |
1-Naphthalenecarbonitrile, 4-acetyl- |
29139-00-2 | 97% | 100mg |
$34.00 | 2024-05-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X195819A-250mg |
1-Naphthalenecarbonitrile, 4-acetyl- |
29139-00-2 | 0.97 | 250mg |
¥599.4 | 2024-07-24 | |
Aaron | AR002Y4P-1g |
1-Naphthalenecarbonitrile, 4-acetyl- |
29139-00-2 | 97% | 1g |
$143.00 | 2025-02-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1722096-100mg |
4-Acetyl-1-naphthalenecarbonitrile |
29139-00-2 | 98% | 100mg |
¥254.00 | 2024-05-20 | |
1PlusChem | 1P002XWD-250mg |
1-Naphthalenecarbonitrile, 4-acetyl- |
29139-00-2 | 97% | 250mg |
$56.00 | 2024-05-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X195819A-1g |
1-Naphthalenecarbonitrile, 4-acetyl- |
29139-00-2 | 0.97 | 1g |
¥1611.0 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1722096-1g |
4-Acetyl-1-naphthalenecarbonitrile |
29139-00-2 | 98% | 1g |
¥1033.00 | 2024-05-20 |
1-Naphthalenecarbonitrile, 4-acetyl- 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
1-Naphthalenecarbonitrile, 4-acetyl-に関する追加情報
1-Naphthalenecarbonitrile, 4-acetyl- (CAS No. 29139-00-2): A Comprehensive Overview
1-Naphthalenecarbonitrile, 4-acetyl-, identified by its Chemical Abstracts Service (CAS) number 29139-00-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic nitrile derivative has garnered considerable attention due to its versatile structural properties and potential applications in synthetic chemistry and medicinal chemistry. The compound's unique molecular framework, featuring both a nitrile group and an acetyl substituent on a naphthalene core, makes it a valuable intermediate in the synthesis of more complex molecules.
The structural motif of 1-Naphthalenecarbonitrile, 4-acetyl- encompasses a fused bicyclic system, which is common in many naturally occurring and synthetically derived compounds. The presence of the nitrile group (–CN) at the 1-position and the acetyl group (–COCH₃) at the 4-position introduces distinct reactivity patterns that are exploited in various chemical transformations. This compound's ability to participate in nucleophilic addition reactions, condensation reactions, and cyclization processes makes it a cornerstone in the development of novel organic architectures.
In recent years, advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the electronic and steric properties of 1-Naphthalenecarbonitrile, 4-acetyl-. These studies have revealed that the compound exhibits moderate electron-withdrawing effects due to the nitrile group, which can influence its reactivity in catalytic systems. Additionally, the acetyl substituent contributes to hydrogen bonding capabilities, enhancing its solubility in polar organic solvents. Such characteristics are particularly relevant in drug design, where molecular interactions with biological targets are critical.
The pharmaceutical industry has shown interest in 1-Naphthalenecarbonitrile, 4-acetyl- as a building block for developing therapeutic agents. Its structural features are reminiscent of several bioactive molecules that have demonstrated efficacy in treating various diseases. For instance, derivatives of this compound have been investigated for their potential role in anti-inflammatory and antimicrobial applications. The nitrile group is known to interact with biological enzymes through coordinate covalent bonding, which can be leveraged to modulate enzyme activity.
Recent research has highlighted the synthesis of novel heterocyclic compounds derived from 1-Naphthalenecarbonitrile, 4-acetyl-. One notable study reported the development of a series of fused imidazolone derivatives through cyclocondensation reactions initiated by this compound. These derivatives exhibited promising cytotoxic effects against certain cancer cell lines, underscoring the therapeutic potential of further exploring its chemical space. The study also emphasized the importance of optimizing reaction conditions to maximize yield and purity while maintaining structural integrity.
The role of computational methods in refining synthetic strategies for 1-Naphthalenecarbonitrile, 4-acetyl- cannot be overstated. High-throughput virtual screening has enabled researchers to identify optimal reaction pathways and predict product outcomes with greater accuracy. This approach has accelerated the discovery process by reducing empirical trial-and-error methods. Moreover, machine learning algorithms have been employed to analyze large datasets containing structural-activity relationships (SAR), providing insights into how modifications around the naphthalene core can enhance biological activity.
In industrial applications, 1-Naphthalenecarbonitrile, 4-acetyl- serves as a precursor for specialty chemicals used in agrochemicals and dyes. Its incorporation into more complex molecules allows for the creation of high-performance materials with tailored properties. For example, researchers have utilized this compound to synthesize photoactive dyes that exhibit enhanced light absorption properties due to extended conjugation provided by the naphthalene moiety.
The environmental impact of synthesizing and handling 1-Naphthalenecarbonitrile, 4-acetyl- is another area of growing interest. Green chemistry principles have guided efforts to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. Catalytic processes using recyclable ligands and solvent-free conditions have been explored as alternatives to traditional methods. Such innovations align with global efforts to promote eco-friendly chemical manufacturing practices.
The future prospects for 1-Naphthalenecarbonitrile, 4-acetyl- are bright, with ongoing research focusing on expanding its utility across multiple domains. Exploration into its role as a ligand for metal-organic frameworks (MOFs) has opened new avenues for material science applications. Additionally, its potential as an intermediate in polymer chemistry is being investigated for developing advanced materials with unique mechanical and thermal properties.
In conclusion, 1-Naphthalenecarbonitrile, 4-acetyl-, CAS No. 29139-00-2, represents a fascinating compound with broad applicability in chemical synthesis and pharmaceutical development. Its unique structural features continue to inspire innovative research across academia and industry. As our understanding of molecular interactions deepens through interdisciplinary collaboration, this compound is poised to play an increasingly significant role in shaping future advancements.
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